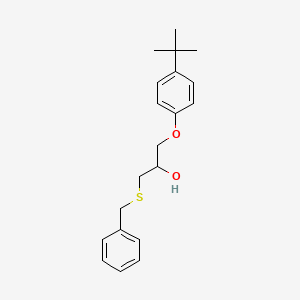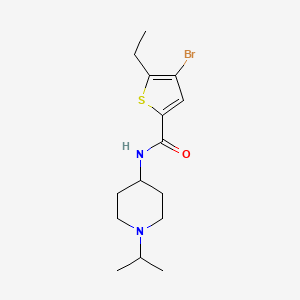
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide, also known as BRET, is a chemical compound that has gained significant attention in the field of scientific research. BRET is a potent and selective inhibitor of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC in cannabis. The purpose of
Wirkmechanismus
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide acts as a competitive antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the activity of this receptor, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and GABA. This mechanism of action is thought to underlie the therapeutic effects of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide in various conditions.
Biochemical and Physiological Effects:
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has several advantages as a tool in pharmacological research. It is highly selective for the CB1 receptor, which allows researchers to study the function of this receptor in isolation. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the therapeutic potential of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide in various neurological disorders. Finally, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide may be useful in the study of the endocannabinoid system, which is involved in a variety of physiological processes.
Synthesemethoden
The synthesis of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide involves several steps, starting with the reaction of 5-ethyl-2-bromo-4-chloropyrimidine with 4-piperidinylmagnesium bromide to form 4-bromo-5-ethyl-2-piperidinylpyrimidine. This compound is then reacted with 2-thiophenecarboxylic acid to produce 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant effects in animal models. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has also been investigated as a potential treatment for obesity, addiction, and various neurological disorders. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been used as a tool in pharmacological research to study the function of the CB1 receptor.
Eigenschaften
IUPAC Name |
4-bromo-5-ethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2OS/c1-4-13-12(16)9-14(20-13)15(19)17-11-5-7-18(8-6-11)10(2)3/h9-11H,4-8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDSZIOMGAAZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2CCN(CC2)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)
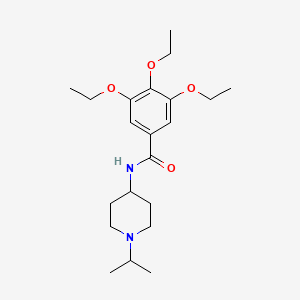
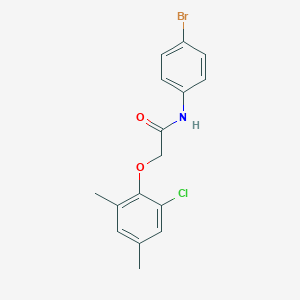

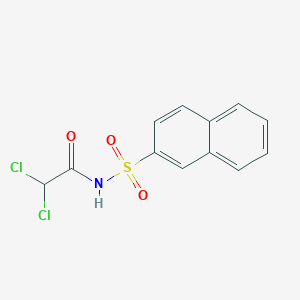
![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)
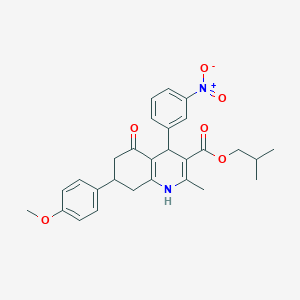
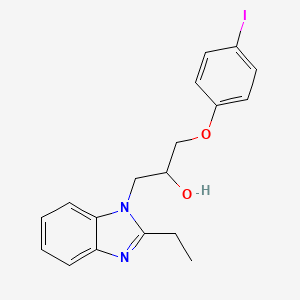
![2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
